Regioisomeric Identity: C2-Acryloyl Substitution vs. N-Acryloyl Substitution Confers Distinct pKa and Hydrogen-Bond Donor Capacity
1-(Morpholin-2-yl)prop-2-en-1-one (target) bears the acryloyl group at the C2 carbon, preserving a secondary amine (NH) with a predicted pKa of 7.67 ± 0.40, compared to N-acryloylmorpholine (CAS 5117-12-4, comparator), which is a tertiary amide with no ionizable NH proton . The target compound thus provides one hydrogen-bond donor (HBD = 1; polar surface area = 38 Ų), whereas the comparator has HBD = 0 [1]. This difference is structural, not incremental: the target can engage in hydrogen-bonding as both donor and acceptor, while the comparator is exclusively a hydrogen-bond acceptor.
| Evidence Dimension | Hydrogen-bond donor count and predicted pKa |
|---|---|
| Target Compound Data | HBD = 1; predicted pKa = 7.67 ± 0.40; PSA = 38 Ų |
| Comparator Or Baseline | N-Acryloylmorpholine (CAS 5117-12-4): HBD = 0; no basic pKa (tertiary amide); PSA = 32.8 Ų |
| Quantified Difference | ΔHBD = 1 (target has donor capacity absent in comparator); ΔpKa: target ionizable near physiological pH, comparator non-ionizable |
| Conditions | Predicted physicochemical properties from ChemicalBook (target) and ChemSpace (target); Sigma-Aldrich and PubChem for comparator |
Why This Matters
The presence of a secondary amine with pKa near physiological range enables salt formation, pH-dependent solubility modulation, and hydrogen-bond donor interactions with biological targets, all of which are structurally impossible with the N-acryloyl isomer.
- [1] ChemSpace. 1-[(2R)-morpholin-2-yl]prop-2-en-1-one; CSMB00119416251; LogP 0.36; HBD = 1; PSA = 38 Ų. Available at: https://chem-space.com/CSMB00119416251-0EFB9D View Source
